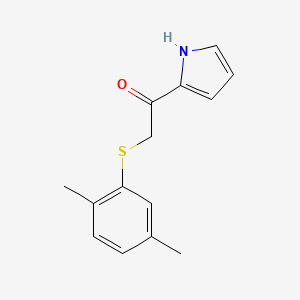
2-Methylpropyl carbonofluoridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylpropyl carbonofluoridate typically involves the reaction of isobutanol with phosgene in the presence of a base. The reaction proceeds as follows:
C4H9OH+COCl2→C5H9FO2+HCl
This reaction is carried out under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated systems to handle phosgene safely and efficiently. The reaction is typically conducted in a closed system to prevent the release of toxic gases .
Chemical Reactions Analysis
Types of Reactions: 2-Methylpropyl carbonofluoridate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form isobutanol and carbon dioxide.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under mild conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Hydrolysis: Isobutanol and carbon dioxide.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
2-Methylpropyl carbonofluoridate has several applications in scientific research:
Biology: Investigated for its potential use in labeling biomolecules with fluorine for imaging studies.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-methylpropyl carbonofluoridate involves its ability to act as a fluorinating agent. It introduces fluorine atoms into organic molecules through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
Methyl fluoroformate: Similar in structure but with a methyl group instead of an isobutyl group.
Ethyl fluoroformate: Similar in structure but with an ethyl group instead of an isobutyl group.
Propyl fluoroformate: Similar in structure but with a propyl group instead of an isobutyl group.
Uniqueness: 2-Methylpropyl carbonofluoridate is unique due to its isobutyl group, which imparts different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and the types of reactions it undergoes .
Properties
CAS No. |
53813-78-8 |
|---|---|
Molecular Formula |
C5H9FO2 |
Molecular Weight |
120.12 g/mol |
IUPAC Name |
2-methylpropyl carbonofluoridate |
InChI |
InChI=1S/C5H9FO2/c1-4(2)3-8-5(6)7/h4H,3H2,1-2H3 |
InChI Key |
ZEZLBMOADGWUOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


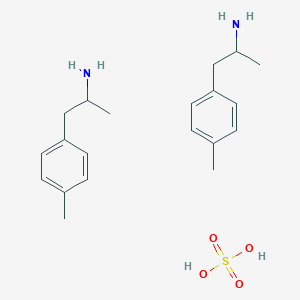
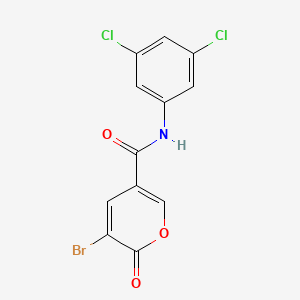
![N-[(Methanesulfonyl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14150294.png)
![[5-(5-Bromothien-2-yl)-1,3,4-oxadiazol-2-yl]methanol](/img/structure/B14150295.png)
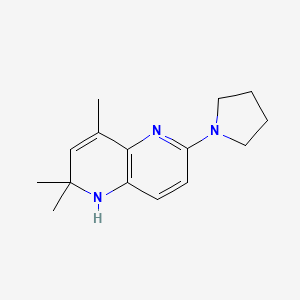

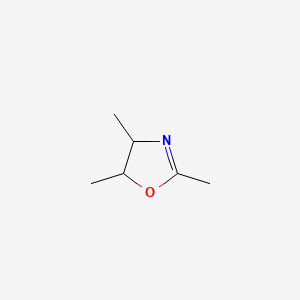
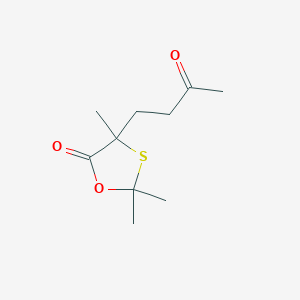
![N-[4-[[(E)-(2-ethoxyphenyl)methylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B14150329.png)

![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14150334.png)
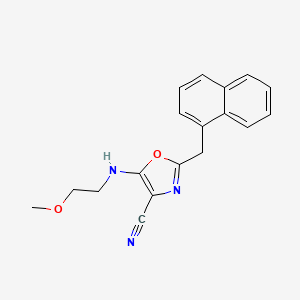
![3-{[{(2E)-2-[(2Z)-2-chloro-3-(4-nitrophenyl)prop-2-en-1-ylidene]hydrazinyl}(oxo)acetyl]amino}benzoic acid](/img/structure/B14150342.png)
